molecular formula C14H7F5O2 B6410076 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid CAS No. 1261966-62-4

4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6410076
CAS No.: 1261966-62-4
M. Wt: 302.20 g/mol
InChI Key: SNWVBOXKFYVBSE-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid is a substituted benzoic acid derivative. This compound is characterized by the presence of fluorine atoms and a trifluoromethyl group, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its stability and reactivity.

Properties

IUPAC Name

4-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O2/c15-8-2-3-9(13(20)21)10(6-8)7-1-4-12(16)11(5-7)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWVBOXKFYVBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691848
Record name 4',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261966-62-4
Record name 4',5-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid typically involves the following steps:

    Formation of Grignard Reagent: Magnesium powder and a small amount of iodine are added to a reaction flask under a nitrogen atmosphere. Anhydrous tetrahydrofuran and 2-bromo-5-fluorotrifluoromethylbenzene are then added, and the mixture is heated to reflux for 2 hours to form the Grignard reagent.

    Carboxylation: The reaction mixture is cooled to room temperature, and carbon dioxide is introduced. The mixture is stirred overnight.

    Acidification and Extraction: Hydrochloric acid is added to acidify the reaction mixture. The organic layer is extracted with ethyl acetate, dried, and concentrated.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives.

Scientific Research Applications

4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid is used in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Medicine: As a potential lead compound for the development of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid
  • 4-Fluoro-3-(trifluoromethyl)benzoic acid

Uniqueness: 4-Fluoro-2-(4-fluoro-3-trifluoromethylphenyl)benzoic acid is unique due to the presence of multiple fluorine atoms and a trifluoromethyl group, which confer distinct chemical properties. These features can enhance its reactivity, stability, and binding affinity in various applications, making it a valuable compound in scientific research.

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